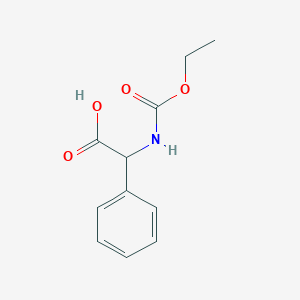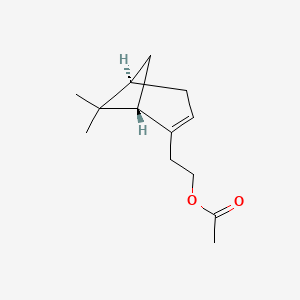
L-Cysteine, S-(2,5-dihydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(S-Cysteinyl)hydroquinone is a compound derived from the conjugation of hydroquinone and cysteine Hydroquinone is a well-known compound used in various applications, including skin lightening and as an intermediate in the synthesis of other chemicals Cysteine is an amino acid containing a thiol group, which allows it to form conjugates with other compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(S-Cysteinyl)hydroquinone typically involves the reaction of hydroquinone with cysteine. One common method is the Michael addition reaction, where cysteine reacts with hydroquinone in the presence of a base. The reaction conditions often include a solvent such as water or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the conjugate.
Industrial Production Methods: Industrial production of 2-(S-Cysteinyl)hydroquinone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(S-Cysteinyl)hydroquinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound back to its hydroquinone form.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, which can replace the cysteinyl group under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction will regenerate hydroquinone.
Wissenschaftliche Forschungsanwendungen
2-(S-Cysteinyl)hydroquinone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a model compound to study redox reactions.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular redox balance.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in skin lightening formulations and as a treatment for hyperpigmentation disorders.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(S-Cysteinyl)hydroquinone involves its ability to undergo redox reactions. The thiol group of cysteine can interact with various molecular targets, including enzymes and proteins, modulating their activity. The compound can also scavenge reactive oxygen species, thereby exerting antioxidant effects. In the context of skin lightening, it inhibits the enzyme tyrosinase, which is involved in melanin synthesis, leading to reduced pigmentation.
Vergleich Mit ähnlichen Verbindungen
2-(S-Glutathionyl)hydroquinone: Another thiol conjugate of hydroquinone, which has similar antioxidant properties.
2-(S-Cysteinyl)dopa: A related compound involved in melanin synthesis, with applications in studying pigmentation disorders.
Uniqueness: 2-(S-Cysteinyl)hydroquinone is unique due to its specific combination of hydroquinone and cysteine, which imparts distinct chemical and biological properties. Its ability to undergo redox reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
39484-07-6 |
|---|---|
Molekularformel |
C9H11NO4S |
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(2,5-dihydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO4S/c10-6(9(13)14)4-15-8-3-5(11)1-2-7(8)12/h1-3,6,11-12H,4,10H2,(H,13,14)/t6-/m0/s1 |
InChI-Schlüssel |
PPIPYRLQCKPBQF-LURJTMIESA-N |
Isomerische SMILES |
C1=CC(=C(C=C1O)SC[C@@H](C(=O)O)N)O |
Kanonische SMILES |
C1=CC(=C(C=C1O)SCC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)

![4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13821128.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)



![2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene](/img/structure/B13821158.png)
![2-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B13821163.png)

![N-(4-Chloro-3-methyl-oxazol-5-YL)-2-[2-(6-methylbenzo[1,3]dioxol-5-YL)acetyl]thiophene-3-sulfonamide](/img/structure/B13821173.png)


